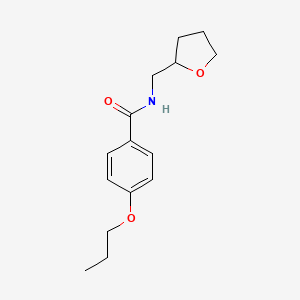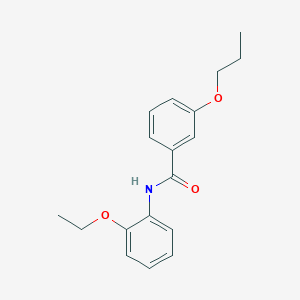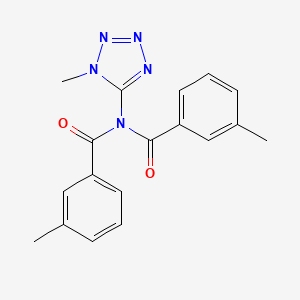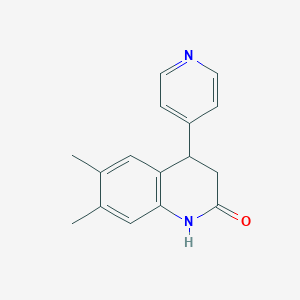![molecular formula C14H18ClNO5S B4412035 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
Vue d'ensemble
Description
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, commonly known as CEPC, is a chemical compound with a molecular formula of C16H21ClNO5S. It is a white crystalline solid that is widely used in scientific research due to its unique properties. CEPC is a sulfonamide derivative and is structurally similar to other sulfonamide-containing drugs such as sulfamethoxazole and sulfadiazine.
Mécanisme D'action
CEPC inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many biological processes. The inhibition of carbonic anhydrase activity by CEPC has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
CEPC has been shown to have a potent inhibitory effect on carbonic anhydrase activity in vitro. In animal studies, CEPC has been shown to reduce intraocular pressure in glaucoma models and to have anticonvulsant effects in epilepsy models. However, the pharmacokinetic properties of CEPC, such as its absorption, distribution, metabolism, and excretion, have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEPC is its potent inhibitory effect on carbonic anhydrase activity. This property makes CEPC a valuable tool for studying the role of carbonic anhydrase in various biological processes. However, the pharmacokinetic properties of CEPC are not well understood, which limits its use in in vivo studies. Additionally, the synthesis of CEPC is relatively complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on CEPC. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of CEPC. Another area of research is the evaluation of the pharmacokinetic properties of CEPC and its potential use in in vivo studies. Additionally, the therapeutic potential of CEPC in various diseases, such as glaucoma, epilepsy, and cancer, should be further explored.
Applications De Recherche Scientifique
CEPC has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many biological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer. CEPC has been used in studies to evaluate the efficacy of carbonic anhydrase inhibitors in these diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)16-7-5-10(6-8-16)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBVMIOZMCTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4411960.png)


![N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4411977.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4411978.png)



![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)



![N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4412037.png)
![1-[2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4412050.png)